Source: Sunirine is derived from natural sources, primarily from specific plant species known for their medicinal properties. It has been identified in various traditional herbal remedies.
Classification: Sunirine belongs to the class of alkaloids, which are nitrogen-containing compounds that often exhibit significant biological activity. Alkaloids are known for their pharmacological effects and are commonly found in plants.
Methods: The synthesis of Sunirine can be achieved through several methods, including:
The extraction process often requires careful control of temperature and pressure to ensure the stability of Sunirine during isolation. In synthetic methods, reagents and catalysts play crucial roles in achieving high yields and purity.
Structure: The molecular structure of Sunirine features a complex arrangement of carbon, hydrogen, and nitrogen atoms. It typically exhibits a bicyclic framework characteristic of many alkaloids.
Reactions: Sunirine participates in various chemical reactions typical for alkaloids:
The reaction conditions (temperature, solvent, catalysts) significantly influence the outcomes and yields of these reactions.
Sunirine's mechanism of action primarily involves interaction with biological targets such as receptors or enzymes:
Studies have indicated that Sunirine exhibits significant activity at low concentrations, highlighting its potential as a pharmacologically active compound.
Physical Properties:
Chemical Properties:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to analyze the purity and structural integrity of Sunirine.
Sunirine has numerous scientific uses:
Hematologic malignancies, including acute myeloid leukemia and acute lymphoblastic leukemia, present significant therapeutic challenges due to their molecular heterogeneity and frequent relapse after conventional chemotherapy. Targeted therapies aim to overcome these limitations by selectively delivering cytotoxic agents to malignant cells while sparing healthy tissues. The interleukin-3 receptor alpha subunit (CD123) has emerged as a compelling therapeutic target due to its overexpression on leukemic blasts and leukemic stem cells across diverse hematologic malignancies. Unlike normal hematopoietic stem cells, which exhibit minimal CD123 expression, malignant cells in acute myeloid leukemia demonstrate 10- to 100-fold higher surface density of this receptor, creating a therapeutic window for antibody-based approaches [1] [6].
CD123-directed therapeutics represent a paradigm shift in leukemia management. Research has established that CD123 expression varies significantly among leukemia subtypes. In B-lineage acute lymphoblastic leukemia, messenger RNA and protein expression levels are markedly elevated compared to T-lineage counterparts, with hyperdiploid and KMT2A-rearranged subtypes showing the highest expression levels [6]. This differential expression pattern provides a molecular rationale for developing CD123-targeted agents, particularly for refractory cases where conventional therapies have failed. The biological significance of CD123 extends beyond a surface marker, as it participates in interleukin-3-mediated signaling pathways that promote leukemic cell survival and proliferation, further validating its therapeutic relevance [6].
The development of indolinobenzodiazepine pseudodimers represents a strategic advancement in DNA-interactive payloads for antibody-drug conjugates. These synthetic cytotoxic agents evolved from earlier pyrrolobenzodiazepine dimers but feature distinct molecular architecture and mechanism of action. Indolinobenzodiazepine pseudodimers contain a single imine moiety capable of covalent DNA alkylation, unlike pyrrolobenzodiazepine dimers that possess two imine groups enabling DNA cross-linking [3]. This structural difference translates to significant mechanistic advantages: indolinobenzodiazepine pseudodimers alkylate guanine residues at the N2 position in the DNA minor groove without inducing interstrand cross-links, thereby maintaining potent cytotoxicity while potentially reducing the risk of secondary malignancies associated with cross-linking agents [3].
The molecular design of sunirine (DGN549), the payload component of pivekimab sunirine, exemplifies progressive optimization of this class. Biochemical studies utilizing enzyme-linked immunosorbent assay-based methodologies have demonstrated that the monoimine structure of sunirine forms exceptionally stable adducts with DNA through a dual mechanism: initial non-covalent interaction with the DNA minor groove followed by covalent bond formation between the imine moiety and the exocyclic 2-amino group of guanine [3]. This binding mechanism persists at sub-nanomolar concentrations, explaining the payload's exceptional potency. The payload's stability profile was further enhanced through strategic molecular engineering to prevent premature release in circulation while ensuring efficient intracellular release upon antibody internalization [1] [3].
Table 1: Evolution of DNA-Interactive Payloads for Antibody-Drug Conjugates
| Payload Class | Representative Agents | DNA Interaction Mechanism | Structural Features |
|---|---|---|---|
| Pyrrolobenzodiazepine Dimers | Talirine, Tesirine | DNA cross-linking via two imine groups | Bicyclic tetrahydropyrrolo[2,1-c][1,4]benzodiazepine |
| Indolinobenzodiazepine Pseudodimers | Sunirine (DGN549) | Alkylation via monoimine group | Bicyclic indolo[2,1-c][1,4]benzodiazepine with sulfonic acid group |
| Anthracyclines | Doxorubicin derivatives | DNA intercalation and topoisomerase inhibition | Tetracyclic anthracenedione |
The structural complexity of sunirine (molecular formula: C₆₀H₆₃N₉O₁₅S; molecular weight: 1182.3 g/mol) required innovative conjugation strategies. Sunirine is typically conjugated to the anti-CD123 monoclonal antibody (G4723A) through a cleavable linker system at a drug-to-antibody ratio of approximately 1.8, balancing potency with conjugate stability [1] [6]. The payload's molecular architecture includes methoxy substitutions at positions 8 and 9, a sulfonic acid group enhancing solubility, and a maleimidocaproyl-valine-alanine dipeptide linker attachment point that facilitates enzymatic cleavage by cathepsins within lysosomal compartments [5] [6].
The primary research objectives for sunirine-based therapeutics focus on three strategic domains: efficacy optimization, mechanistic elucidation, and disease expansion. Initial phase 1/2 clinical investigations established the recommended phase 2 dose (0.045 mg/kg administered once every 3 weeks) for monotherapy in relapsed/refractory acute myeloid leukemia based on dose-escalation studies involving 91 participants across multiple institutions [1]. This dosing regimen demonstrated a 21% overall response rate and 17% composite complete remission rate while maintaining pharmacologically relevant drug exposure [1].
Preclinical research objectives have prioritized combination strategies to overcome therapeutic resistance. Investigations in acute myeloid leukemia xenograft models revealed synergistic activity when sunirine-based antibody-drug conjugates were combined with hypomethylating agents (azacitidine) and B-cell lymphoma-2 inhibitors (venetoclax). This synergy is mechanistically grounded in complementary pathways: sunirine induces DNA alkylation damage while azacitidine modifies DNA methylation patterns and venetoclax disrupts mitochondrial apoptosis regulation . These findings directly informed the design of an ongoing phase 1b/2 clinical trial evaluating triplet therapy (pivekimab sunirine + azacitidine + venetoclax) in CD123-positive acute myeloid leukemia patients .
Table 2: Molecular Characteristics of Sunirine (DGN549)
| Characteristic | Specification | Analytical Method |
|---|---|---|
| Molecular Formula | C₆₀H₆₃N₉O₁₅S | High-resolution mass spectrometry |
| Molecular Weight | 1182.3 g/mol | Mass spectrometry |
| IUPAC Name | (12S,12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(2S)-2-[[(2S)-2-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexanoyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonic acid | IUPAC nomenclature |
| Canonical SMILES | CC@@HNC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O | Chemical structure analysis |
Disease expansion represents a critical research frontier, particularly for pediatric acute lymphoblastic leukemia. Comprehensive evaluation across 39 patient-derived xenograft models demonstrated significant in vivo efficacy of pivekimab sunirine against B-lineage acute lymphoblastic leukemia, with median event-free survival extending to 57.2 days compared to controls [6]. Notably, efficacy correlated with antibody internalization capability rather than absolute CD123 expression levels, as a subset of CD123-high acute lymphoblastic leukemia models exhibited resistance due to impaired antibody internalization [6]. This finding has redirected research objectives toward developing predictive biomarkers beyond simple CD123 quantification, focusing instead on internalization efficiency and post-internalization trafficking pathways. Additional investigations are exploring sunirine-based conjugates in blastic plasmacytoid dendritic cell neoplasm and other CD123-positive malignancies where interleukin-3 receptor signaling drives pathogenesis [1] [6].
Table 3: Preclinical Research Findings for Sunirine-Based Therapeutics
| Research Domain | Experimental Model | Key Findings | Implications |
|---|---|---|---|
| Monotherapy Efficacy | 68 relapsed/refractory acute myeloid leukemia patients (phase 1/2 trial) | 21% overall response rate at recommended phase 2 dose | Established clinical proof-of-concept for CD123 targeting |
| Combination Therapy | Acute myeloid leukemia xenograft models | Synergy with azacitidine and venetoclax | Rationale for ongoing triplet therapy clinical trial |
| Disease Expansion | 39 pediatric acute lymphoblastic leukemia patient-derived xenografts | 57.2 day median event-free survival in B-lineage acute lymphoblastic leukemia | Supports clinical translation for pediatric B-acute lymphoblastic leukemia |
| Resistance Mechanisms | Internalization-defective acute lymphoblastic leukemia models | Resistance despite high CD123 expression | Highlights need for internalization efficiency biomarkers |
Future research objectives prioritize payload optimization through structure-activity relationship studies exploring modifications to the indolinobenzodiazepine core. Investigations focus on enhancing DNA-binding affinity while modulating efflux pump susceptibility, potentially improving activity against multidrug-resistant malignancies. Complementary objectives include developing next-generation conjugates with alternative CD123-targeting antibodies exhibiting improved internalization kinetics and reduced Fc-mediated offtarget effects [6]. These multifaceted research directions collectively aim to expand the therapeutic utility of sunirine-based conjugates across the spectrum of CD123-positive hematologic malignancies.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: